molecular formula C19H17NO4S2 B2885458 Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 2309803-91-4

Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No. B2885458
CAS RN: 2309803-91-4
M. Wt: 387.47
InChI Key: BASXKXXXWYMZMJ-UHFFFAOYSA-N
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Description

“Methyl 4-((2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate” is a complex organic compound. It likely contains a benzoate ester group, a carbamoyl group, and a bithiophen group . The exact properties of this compound would depend on the specific arrangement of these groups.


Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation, esterification, or amide bond formation . The exact synthesis route for this compound would depend on the starting materials and desired product.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would likely contain aromatic rings (from the bithiophen and benzoate groups), an ester group, and a carbamoyl group .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification . The aromatic rings could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Photopolymerization Applications

A study discussed the development of a new alkoxyamine bearing a chromophore group for photoinitiated polymerization. This compound is similar in structure and function to "Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate," indicating its potential in materials science for creating polymers with specific properties through light-induced reactions (Guillaneuf et al., 2010).

Photophysical Properties and Proton Transfer

Research on derivatives of methyl benzoate, focusing on their photophysical properties, suggests applications in the development of luminescent materials or sensors. The study provides insights into how substituent groups affect luminescence, which could be relevant for designing optical materials or devices (Kim et al., 2021).

Corrosion Inhibition

A theoretical and experimental study on the synthesis of certain methyl benzoate derivatives showed they could serve as efficient corrosion inhibitors for mild steel in acidic media. This suggests potential applications in materials science, specifically for protecting metals against corrosion (Arrousse et al., 2021).

Structural and Conformational Analysis

The structural and conformational properties of compounds related to "Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate" were explored, revealing the significance of chalcogen⋯chalcogen interactions. These findings could inform the design of molecules with desired structural features for chemical and pharmaceutical applications (Channar et al., 2020).

Crystal Engineering

Another study employed high-pressure conditions to induce a phase transition in a structurally complex compound. This research highlights the utility of pressure as a tool in crystal engineering, potentially useful for designing materials with specific crystalline properties (Johnstone et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it is a drug or a pesticide, its mechanism of action would depend on its specific molecular targets .

properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15(21)17-7-6-16(26-17)14-8-9-25-11-14/h2-9,11,15,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASXKXXXWYMZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate

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